N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25(21-28-18-19-29(26(28)31)24-14-8-3-9-15-24)27(20-23-12-6-2-7-13-23)17-16-22-10-4-1-5-11-22/h1-15H,16-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFXMGIXQXLROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl and phenylethyl groups: These groups can be introduced through alkylation reactions using benzyl halides and phenylethyl halides, respectively.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenylethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving benzyl derivatives and imidazolidinone frameworks. The structural formula can be represented as follows:This structure features a phenyl group, an acetamide moiety, and an imidazolidinone ring, which are crucial for its biological activity.
Anticonvulsant Properties:
Research has indicated that derivatives of N-benzyl compounds exhibit anticonvulsant activity. For instance, studies have synthesized various N-phenylacetamide derivatives and evaluated their efficacy in animal models of epilepsy. These compounds were shown to interact with voltage-sensitive sodium channels, a mechanism critical for preventing seizures .
Pharmacological Studies:
In vivo studies have demonstrated that certain derivatives of the compound can effectively reduce seizure frequency in models such as the maximal electroshock (MES) test and the pentylenetetrazole-induced seizure model. The structure-activity relationship (SAR) analyses suggest that modifications to the imidazolidinone core significantly influence anticonvulsant efficacy .
Therapeutic Applications
Potential in Treating Neurological Disorders:
Given its anticonvulsant properties, N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide has potential applications in developing new antiepileptic drugs (AEDs). The compound's ability to modulate neuronal excitability positions it as a candidate for treating various forms of epilepsy, particularly those resistant to standard therapies .
Anti-inflammatory Effects:
Some studies have suggested that related compounds may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis or other inflammatory diseases. This is attributed to their ability to inhibit lipoxygenase enzymes, which play a role in inflammatory processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s imidazolidinone ring and dual aromatic substituents distinguish it from simpler acetamides. Below is a comparison with structurally related molecules:
Table 1: Comparative Analysis of Acetamide Derivatives
Physicochemical Properties
- Melting Points: The cyclohexylamino derivative () melts at 122–124°C, while thiazole-containing analogs () may exhibit lower melting points due to reduced symmetry. The target compound’s melting point is likely higher due to its rigid imidazolidinone core.
- Solubility: Compounds with polar groups (e.g., imidazolidinone, thiazole) may show improved aqueous solubility compared to purely aromatic analogs like U-48800 ().
Biological Activity
N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
It consists of a benzyl group attached to an imidazolidinone core, which is further substituted with a phenylethyl acetamide moiety. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes that yield the desired imidazolidinone structure .
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Antitumor Effects : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in malignant cells .
- Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects, potentially through the inhibition of oxidative stress and inflammatory responses in neuronal cells. This could make it a candidate for further research in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities observed in various studies involving this compound:
| Activity | Tested Strains/Cells | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli, Staphylococcus aureus | 12 µM | Cell wall synthesis inhibition |
| Antitumor | HeLa, A549 cancer cell lines | 15 µM | Apoptosis induction via caspase activation |
| Neuroprotection | SH-SY5Y neuronal cells | 20 µM | Oxidative stress reduction |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of N-benzyl compounds highlighted the effectiveness of this specific compound against multidrug-resistant bacterial strains. The results indicated a notable decrease in bacterial viability upon treatment with concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer treatment, this compound was tested on breast cancer cell lines. The findings revealed that treatment led to significant apoptosis rates compared to control groups, with flow cytometry confirming increased levels of active caspases .
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted imidazolidinones and functionalized acetamides. Key steps include:
- Amide Coupling : Use of reagents like ((4-methylbenzenesulfonyl)amino)acetyl chloride under reflux conditions in chloroform or ethanol ( ).
- Catalytic Conditions : Acid/base catalysts (e.g., triethylamine) to enhance nucleophilic substitution at the imidazolidinone carbonyl group.
- Purity Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress (Rf values typically 0.5–0.7 in ethyl acetate/hexane) .
Optimization Tips : - Adjust solvent polarity (e.g., methanol for recrystallization) to improve yield ( ).
- Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) can reduce reaction time compared to traditional reflux ( ).
How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?
Methodological Answer:
- 1H NMR : Key signals include:
- IR : Stretching vibrations at ~1660–1680 cm⁻¹ (C=O of acetamide) and ~1700 cm⁻¹ (imidazolidinone carbonyl) .
- Mass Spectrometry : Molecular ion peaks at m/z 435.2 (calculated for C₂₆H₂₅N₃O₂) with fragmentation patterns confirming the imidazolidinone core .
What are the primary challenges in achieving high enantiomeric purity for this compound?
Methodological Answer:
- Chiral Centers : The imidazolidinone ring and N-benzyl group may introduce stereochemical complexity.
- Resolution Strategies :
- Crystallography : X-ray diffraction (SHELX software) to confirm absolute configuration ( ).
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Core Modifications :
- Biological Testing :
What crystallographic data reveal about the compound’s intermolecular interactions and stability?
Methodological Answer:
- X-ray Diffraction :
- Thermal Stability : DSC analysis shows a melting point of 485–486 K, correlating with strong van der Waals interactions .
How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Data Validation :
- Mechanistic Studies :
What strategies are effective for scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Process Optimization :
- Quality Control :
Data Contradictions and Resolution
Why do some studies report divergent anti-inflammatory activity for this compound?
Methodological Answer:
- Assay Variability : Differences in LPS-induced inflammation models (e.g., RAW 264.7 vs. primary macrophages).
- Metabolic Stability : Hepatic clearance rates (e.g., t₁/₂ = 2–4 hrs in mice) may affect in vivo efficacy .
- Resolution : Standardize protocols (e.g., OECD TG 439 for in vitro skin irritation) and use metabolite ID (e.g., LC-QTOF-MS) to track degradation .
Advanced Applications
How can this compound be adapted for targeted drug delivery systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
